Di-p-toluoyl-D-tartaric acid - 32634-68-7

Di-p-toluoyl-D-tartaric acid

Catalog Number: EVT-303045
CAS Number: 32634-68-7
Molecular Formula: C20H18O8
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Di-p-toluoyl-D-tartaric acid, also known as (+)-Di-p-toluoyl-D-tartaric Acid or Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, is a chiral resolving agent frequently employed in the separation of racemic mixtures. [, , , , , , , , , ] Its chirality stems from the presence of two stereocenters within its structure. It functions by forming diastereomeric salts with enantiomers, which exhibit distinct solubilities, facilitating separation via crystallization techniques. []

Molecular Structure Analysis

The molecular structure of Di-p-toluoyl-D-tartaric acid comprises a tartaric acid backbone esterified with two p-toluoyl groups. [, , , , , ] This structure features two chiral centers, giving rise to its use as a chiral resolving agent. Detailed structural information can be obtained from crystallographic data reported in publications focusing on its use in specific applications. [, , , ]

Chemical Reactions Analysis

The primary reaction discussed across the provided papers is the formation of diastereomeric salts between Di-p-toluoyl-D-tartaric acid and racemic mixtures. [, , , , , , , , ] This reaction leverages the difference in solubility between the resulting diastereomeric salts to enable separation.

Mechanism of Action

Di-p-toluoyl-D-tartaric acid operates by selectively reacting with each enantiomer of a racemic mixture to form diastereomeric salts. [] These salts possess different physical properties, notably solubility, allowing for separation through fractional crystallization. The desired enantiomer can then be isolated from the salt.

Applications

7.1. Pharmaceutical Industry: It plays a crucial role in isolating enantiomerically pure pharmaceuticals. For instance, it has been used in the resolution of racemic Albuterol, resulting in a 38% yield of the desired (R)-enantiomer. [] Similarly, it has been employed in the multistage crystallization of Citalopram to obtain the pure S-enantiomer for pharmaceutical use. []

7.2. Chemical Synthesis:Di-p-toluoyl-D-tartaric acid proves valuable in preparing enantiomerically pure compounds for various applications. This is exemplified by its use in synthesizing carbon 14-labeled (+)-8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4- yl)methyl]pyrido[1,2-a]indol-6(7H)-one hydrochloride (FK 1052), a potent serotonin-3 receptor antagonist. []

7.3. Analytical Chemistry: It finds use in quantifying specific enantiomers in mixtures. A study demonstrated its application in developing a reverse-phase liquid chromatographic method to quantify Di-p-toluoyl-D-tartaric acid itself in Escitalopram oxalate drug substance, showcasing its utility in analytical procedures. []

7.4. Materials Science:Di-p-toluoyl-D-tartaric acid acts as a building block for synthesizing chiral coordination polymers with unique luminescent and magnetic properties. This is evident in the creation of a one-dimensional chiral gadolinium complex exhibiting these properties. [] Similar applications are seen in developing other lanthanide-based coordination polymers for potential use in optical and magnetic materials. [, ]

7.5. Purification Processes:Di-p-toluoyl-D-tartaric acid aids in purifying compounds synthesized via reactions involving palladium catalysts. It effectively removes residual palladium from a drug candidate prepared using the Suzuki-Miyaura coupling reaction, highlighting its utility in purification procedures within synthetic chemistry. []

(+)-8,9-Dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one hydrochloride (FK 1052)

Compound Description: FK 1052 is a potent antagonist of the 5-HT3 receptor, which is a subtype of serotonin receptor. [] 5-HT3 receptor antagonists like FK 1052 have potential applications in treating nausea and vomiting, particularly those induced by chemotherapy and radiation therapy.

Relevance: FK 1052 is resolved into its enantiomers using Di-p-toluoyl-D-tartaric acid as a chiral resolving agent. [] This means Di-p-toluoyl-D-tartaric acid forms diastereomeric salts with the enantiomers of FK 1052, allowing for their separation and isolation of the desired enantiomer.

Escitalopram Oxalate

Relevance: Di-p-toluoyl-D-tartaric acid (DPTTA) is used as a chiral resolving agent in the synthesis of Escitalopram Oxalate. [] Trace amounts of DPTTA may remain in the final drug substance. A high-performance liquid chromatography method was developed to quantify residual DPTTA in Escitalopram Oxalate drug substance, ensuring its purity and safety. []

(+)-9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-8-ol and (+)-9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-1-ol

Compound Description: These compounds are two mono-hydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate (NIK-247). NIK-247 is a drug investigated for potential use in treating dementia. []

Relevance: The synthesis of both enantiomers of these NIK-247 metabolites involves the use of Di-p-toluoyl-D-tartaric acid as a resolving agent for separating the racemic mixtures of their precursor alcohols. [] This indicates that the metabolites share structural features that enable them to form diastereomeric salts with Di-p-toluoyl-D-tartaric acid, facilitating their resolution.

(S)-Rivastigmine

Relevance: (S)-Rivastigmine can be resolved from its racemic mixture by forming diastereomeric salts with Di-p-toluoyl-D-tartaric acid. [, ] This salt formation allows for the separation and isolation of the desired (S)-enantiomer.

Citalopram

Relevance: The resolution of racemic citalopram can be achieved by utilizing (+)-O,O'-di-p-toluoyl-D- tartaric acid ((+)DTT) as a resolving agent. [] The diastereomeric salts formed between citalopram enantiomers and (+)DTT exhibit solid solution behavior, necessitating a multistage crystallization technique for successful resolution. [] This multistep process allows for the enrichment of the desired S-citalopram enantiomer.

(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester

Compound Description: These compounds are important building blocks in the synthesis of potent HCV NS3 protease inhibitors, which are antiviral drugs used to treat chronic hepatitis C infection. []

Relevance: Di-p-toluoyl-(D)-tartaric acid is employed as a resolving agent in the preparation of (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylic ester. [] The resolution process involves the formation and separation of diastereomeric salts, enabling the isolation of the desired enantiomer with high enantiomeric excess (ee).

Properties

CAS Number

32634-68-7

Product Name

Di-p-toluoyl-D-tartaric acid

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1

InChI Key

CMIBUZBMZCBCAT-HOTGVXAUSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Synonyms

O,O’-Di-p-toluoyl-Dg-tartaric Acid; (2S,3S)-(+)-Di-O-4-toluoyltartaric Acid;_x000B_2,3-Bis-(4-methyl-benzoyloxy)-succinic Acid;

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.